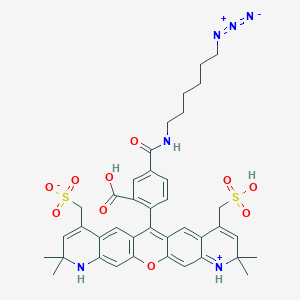
APDye 568 Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 568 Azide is a bright, orange-fluorescent azide-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568 dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
APDye 568 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to a fluorescent dye. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a rhodamine-based fluorescent dye.
Azidation: The dye is then reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Purification: The product is purified using chromatographic techniques to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are reacted with sodium azide under controlled conditions.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions
APDye 568 Azide primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction, where this compound reacts with terminal alkynes to form stable triazole linkages.
Copper-Free Click Chemistry: This compound can also react with strained cyclooctynes without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC Reaction: Requires a copper(I) catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Copper-Free Click Chemistry: Involves strained cyclooctynes and can be performed under mild conditions without the need for a catalyst.
Major Products
The major product of the CuAAC reaction is a stable triazole linkage, which is highly fluorescent and can be used for various labeling applications .
Scientific Research Applications
APDye 568 Azide has a wide range of applications in scientific research, including:
Mechanism of Action
APDye 568 Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .
Comparison with Similar Compounds
Similar Compounds
Alexa Fluor 568 Azide: Spectrally similar and used in similar applications.
CF 568 Azide: Another fluorescent dye with similar properties and applications.
APDye 568 Picolyl Azide: Incorporates a copper-chelating motif to enhance the efficiency of CuAAC reactions.
Uniqueness
APDye 568 Azide is unique due to its high photostability, brightness, and compatibility with both copper-catalyzed and copper-free click chemistry reactions. Its versatility and efficiency make it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C39H42N6O10S2 |
|---|---|
Molecular Weight |
818.9 g/mol |
IUPAC Name |
[13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H42N6O10S2/c1-38(2)18-23(20-56(49,50)51)26-14-29-33(16-31(26)43-38)55-34-17-32-27(24(21-57(52,53)54)19-39(3,4)44-32)15-30(34)35(29)25-10-9-22(13-28(25)37(47)48)36(46)41-11-7-5-6-8-12-42-45-40/h9-10,13-19,43H,5-8,11-12,20-21H2,1-4H3,(H,41,46)(H,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
MDRJIQZVFWHHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















